N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide
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Description
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide, also known as PTQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications. PTQ belongs to the class of quinoline-based sulfonamide derivatives and has been synthesized through various methods.
Scientific Research Applications
Synthesis and Structural Characterization
Research in the field has demonstrated the synthesis and characterization of novel sulfonamide derivatives. For instance, compounds bearing sulfonamide fragments, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, have been synthesized and evaluated for their potential biological activities (Cumaoğlu et al., 2015). These studies not only shed light on the chemical properties of such compounds but also pave the way for further investigations into their applications.
Antimicrobial and Anticancer Properties
Several studies have explored the antimicrobial and anticancer properties of sulfonamide derivatives. For example, novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its derivatives have shown significant antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010). Additionally, compounds such as N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride have been synthesized and assessed for their in vitro anti-cancer activity, revealing potential pathways for therapeutic application (Cumaoğlu et al., 2015).
Enzyme Inhibition
Isoquinolinesulfonamides, including derivatives closely related to the compound , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, offering potential insights into the regulation of these critical enzymes in various biological processes (Hidaka et al., 1984).
Pharmacological Exploration
Research into quinazoline and quinoline derivatives, similar to the compound of interest, has explored their pharmacological applications, including potential antihypertensive and diuretic properties (Rahman et al., 2014). These studies highlight the diverse pharmacological potentials of sulfonamide derivatives in treating various conditions.
properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-6-16-8-11-19(12-9-16)27(25,26)22-18-10-13-20-17(15-18)7-5-14-23(20)21(24)4-2/h8-13,15,22H,3-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENHIDAKGCYRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide |
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